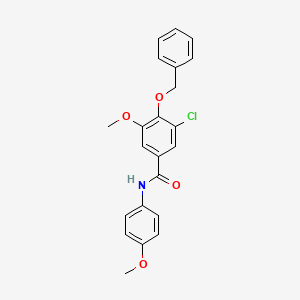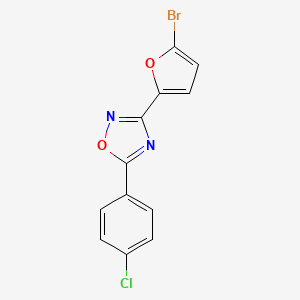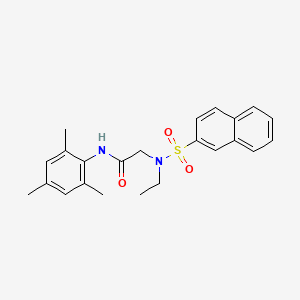![molecular formula C15H15Cl2N3O3S B3607317 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE](/img/structure/B3607317.png)
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE
Descripción general
Descripción
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a benzamide core substituted with dichloro, dimethylsulfamoyl, and pyridinylmethyl groups. Its molecular formula is C14H13Cl2N3O2S.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The initial step involves the nitration of a suitable benzene derivative to introduce nitro groups at specific positions.
Reduction: The nitro groups are then reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Chlorination: The amine groups are chlorinated using reagents like thionyl chloride to introduce chlorine atoms at the desired positions.
Sulfonation: The chlorinated intermediate undergoes sulfonation with dimethylsulfamoyl chloride to introduce the dimethylsulfamoyl group.
Coupling: Finally, the pyridinylmethyl group is introduced through a coupling reaction with a suitable pyridine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles like hydroxide or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides with different functional groups.
Aplicaciones Científicas De Investigación
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to the active site of the target, inhibiting its activity or modulating its function. This interaction can lead to downstream effects on cellular pathways and processes, ultimately resulting in the desired therapeutic or biological outcome.
Comparación Con Compuestos Similares
Similar Compounds
- 2,4-Dichloro-5-methylbenzenesulfonamide
- 2,4-Dichloro-5-nitrobenzenesulfonamide
- 2,4-Dichloro-5-aminobenzenesulfonamide
Uniqueness
2,4-DICHLORO-5-(DIMETHYLSULFAMOYL)-N-[(PYRIDIN-4-YL)METHYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the pyridinylmethyl group, in particular, enhances its binding affinity and specificity for certain molecular targets, making it a valuable compound in research and development.
Propiedades
IUPAC Name |
2,4-dichloro-5-(dimethylsulfamoyl)-N-(pyridin-4-ylmethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15Cl2N3O3S/c1-20(2)24(22,23)14-7-11(12(16)8-13(14)17)15(21)19-9-10-3-5-18-6-4-10/h3-8H,9H2,1-2H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INJQGVPVMRLLAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=C(C=C(C(=C1)C(=O)NCC2=CC=NC=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15Cl2N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-bromo-4,5-diethoxy-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B3607238.png)

![N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-fluorophenyl)-N~2~-methylglycinamide](/img/structure/B3607254.png)
![N-1,3-benzodioxol-5-yl-N~2~-[(2,5-dimethoxyphenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B3607257.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-2,5-dimethoxy-N-methylbenzenesulfonamide](/img/structure/B3607262.png)
![N-BENZYL-4-METHOXY-3-METHYL-N-[2-OXO-2-(PIPERIDIN-1-YL)ETHYL]BENZENE-1-SULFONAMIDE](/img/structure/B3607271.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~2~-methyl-N-(pyridin-2-ylmethyl)glycinamide](/img/structure/B3607273.png)
![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-(2-methoxyphenyl)-N~2~-methylglycinamide](/img/structure/B3607279.png)
![3-chloro-4-methoxy-N-methyl-N-[2-oxo-2-(piperidin-1-yl)ethyl]benzenesulfonamide](/img/structure/B3607286.png)

![N~2~-[(2-methoxy-5-methylphenyl)sulfonyl]-N~1~-(3-nitrophenyl)-N~2~-phenylglycinamide](/img/structure/B3607301.png)
![ETHYL 5-{[3-(4-CHLOROBENZENESULFONYL)BENZENESULFONAMIDO]METHYL}FURAN-2-CARBOXYLATE](/img/structure/B3607302.png)
![2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B3607310.png)
